molecular formula C7H8FNO B8790919 o-(3-fluorobenzyl)hydroxylamine

o-(3-fluorobenzyl)hydroxylamine

Katalognummer: B8790919
Molekulargewicht: 141.14 g/mol
InChI-Schlüssel: INUFRNDIHFACLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(3-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8FNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-fluorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-fluorobenzyl)hydroxylamine typically involves the reaction of 3-fluorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

O-(3-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-(3-fluorobenzyl)hydroxylamine has several applications in scientific research:

Wirkmechanismus

The mechanism by which O-(3-fluorobenzyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(3-fluorobenzyl)hydroxylamine is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the compound’s reactivity and stability, making it distinct from other hydroxylamine derivatives. The fluorine atom can also enhance the compound’s ability to participate in specific chemical reactions, such as electrophilic aromatic substitution .

Eigenschaften

Molekularformel

C7H8FNO

Molekulargewicht

141.14 g/mol

IUPAC-Name

O-[(3-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2

InChI-Schlüssel

INUFRNDIHFACLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.